1-(5-Chloro-2-hydroxyphenyl)-2-methylpropan-1-one
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Overview
Description
1-(5-Chloro-2-hydroxyphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H11ClO2 It is characterized by the presence of a chloro group, a hydroxyl group, and a methyl group attached to a phenyl ring
Mechanism of Action
Target of Action
It has been found to exhibit potent antioxidant activity , suggesting that it may interact with reactive oxygen species (ROS) or enzymes involved in oxidative stress.
Mode of Action
This could involve direct interaction with ROS or indirect modulation of enzymatic activity .
Biochemical Pathways
The compound’s antioxidant activity indicates that it may affect biochemical pathways related to oxidative stress. Oxidative stress occurs when there is an imbalance between the production of ROS and the body’s ability to counteract their harmful effects. By neutralizing ROS, the compound could help restore this balance and prevent damage to cellular components such as proteins, lipids, and DNA .
Result of Action
As a potent antioxidant, 1-(5-chloro-2-hydroxyphenyl)-2-methylpropan-1-one can protect cells from damage caused by ROS . This could have various downstream effects, including the prevention of DNA damage, lipid peroxidation, and protein oxidation, all of which are associated with oxidative stress and various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-2-methylpropan-1-one typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with isobutyryl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of the chloro group.
Major Products Formed:
Oxidation: Formation of 5-chloro-2-hydroxybenzoic acid.
Reduction: Formation of 1-(5-chloro-2-hydroxyphenyl)-2-methylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(5-Chloro-2-hydroxyphenyl)ethanone: Similar structure but lacks the methyl group on the propanone chain.
5-Chloro-2-hydroxybenzaldehyde: Precursor in the synthesis of 1-(5-Chloro-2-hydroxyphenyl)-2-methylpropan-1-one.
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Contains additional functional groups and exhibits different chemical properties.
Uniqueness: this compound is unique due to the presence of both a chloro and a hydroxyl group on the phenyl ring, along with a methyl group on the propanone chain. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-6(2)10(13)8-5-7(11)3-4-9(8)12/h3-6,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAACEAMVUSTYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=CC(=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90743-04-7 |
Source
|
Record name | 1-(5-chloro-2-hydroxyphenyl)-2-methylpropan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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